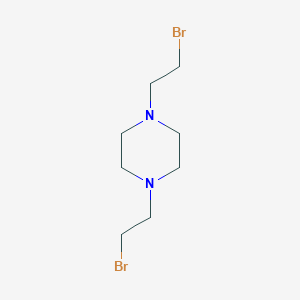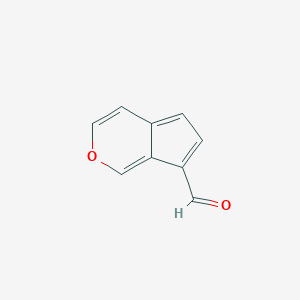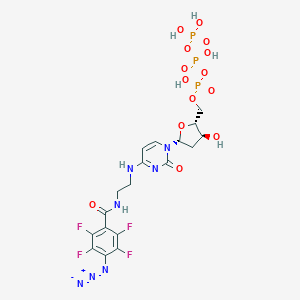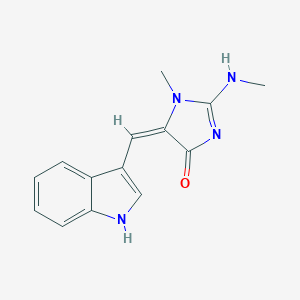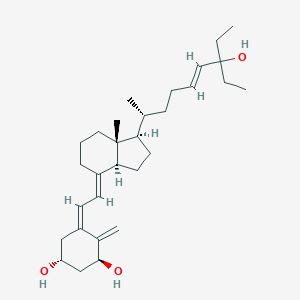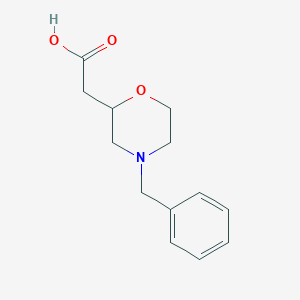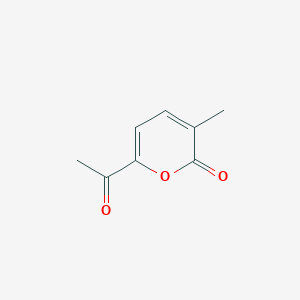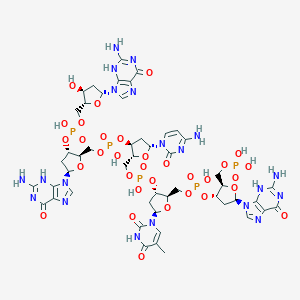
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, commonly known as 5-bromoindoxyl acetic acid (BIAA), is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a member of the indole family, a group of compounds that are derived from the aromatic compound indole. BIAA has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Indole derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis of indole-based compounds has been explored for antimicrobial activity, demonstrating the potential for these compounds to serve as bases for new antimicrobial agents (Attaby et al., 2007). The methodology involves the reaction of indole compounds with halogen-containing reagents to produce heterocyclic compounds, indicating a pathway for the synthesis of derivatives including 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid.
Anticancer Potential
Hybrids of indole and other compounds have been synthesized and evaluated for their anticancer activities, specifically targeting the Bcl-2 gene known for its role in tumorigenesis. This suggests that indole derivatives, including potentially 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, could have applications in cancer research and therapy (Kamath et al., 2015).
Antimicrobial Activity
The antimicrobial properties of new heterocyclic compounds derived from indole derivatives have been explored, showing significant activity against various bacterial and fungal strains. This demonstrates the potential of indole-based compounds in developing new antimicrobial drugs, which could include applications for 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid derivatives (Mageed et al., 2021).
Anti-Diabetic Agents
Studies on indole-based hybrid compounds have shown significant antidiabetic potential via inhibition of the α-glucosidase enzyme. This indicates that specific modifications of the indole core can lead to promising anti-diabetic agents, suggesting a research pathway for 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid in the development of diabetes treatments (Nazir et al., 2018).
Natural Product Synthesis and Biological Investigation
The extraction and synthesis of brominated indole derivatives from marine sources have been investigated, highlighting the natural occurrence and potential biological applications of such compounds, including antimicrobial and anti-inflammatory properties. This research area underscores the significance of brominated indole derivatives, like 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid, in drug discovery and development (Segraves & Crews, 2005).
Wirkmechanismus
Target of Action
Similar compounds such as 5-bromo-1h-indol-3-yl octanoate have been reported to act as a chromogenic substrate for esterase with c8 activity .
Mode of Action
Based on the structural similarity to other indole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding and π-π stacking interactions .
Result of Action
Similar compounds have shown diverse applications, including anti-corrosion, antimicrobial, and antioxidant properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid . For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Eigenschaften
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPNJXICXOHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451406 |
Source


|
| Record name | 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
CAS RN |
156695-44-2 |
Source


|
| Record name | 5-Bromo-α-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156695-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

